Pyrene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

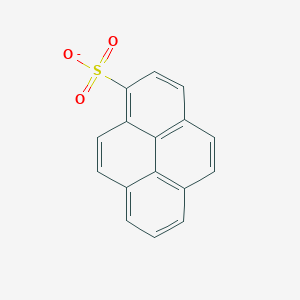

Pyrene-1-sulfonate is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a sulfonate group attached to the pyrene ring structure. This compound is known for its fluorescent properties and is widely used in various scientific and industrial applications.

Métodos De Preparación

Pyrene-1-sulfonate can be synthesized through several methods. One common approach involves the sulfonation of pyrene using sulfuric acid or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonate group. Industrial production methods often involve large-scale sulfonation processes, followed by purification steps to isolate the desired product .

Análisis De Reacciones Químicas

Pyrene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrene-1-sulfonic acid.

Reduction: Reduction reactions can convert it back to pyrene.

Substitution: The sulfonate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Aplicaciones Científicas De Investigación

Photonic Applications

Fluorescent Probes and Sensors

Pyrene-1-sulfonate is widely utilized as a fluorescent probe due to its unique photophysical properties. It exhibits strong fluorescence and sensitivity to the local environment, making it suitable for applications in sensing and imaging. The intensity ratio of its emission bands is sensitive to solvent polarity, allowing it to act as an effective probe for studying microenvironments in biological systems .

Ionic Liquids

Recent studies have explored the potential of this compound as an emitting anion in the development of ionic liquids. These ionic liquids exhibit unique thermal and photophysical properties, enabling their use in optoelectronic devices. The synthesis of ionic adducts with various cations has been reported, demonstrating their stability and luminescent characteristics, which are crucial for applications in light-emitting devices .

Material Science

Anti-Counterfeiting Inks

A novel application of this compound is in the formulation of hydrosoluble fluorescent inks for anti-counterfeiting purposes. The compound's excellent fluorescent properties allow for the creation of invisible inks that become visible under UV light. These inks can be mixed with other pigments to produce various colors while maintaining good rheological properties .

Graphene Functionalization

this compound has shown promise in the functionalization and exfoliation of graphite flakes. The unique interactions between pyrene derivatives and graphite can enhance the dispersion of graphene in solvents, which is essential for developing advanced materials with improved electrical and mechanical properties .

Biological Applications

Drug Delivery Systems

In biochemistry, this compound has been investigated for its potential use in drug delivery systems. Its ability to form stable complexes with biomolecules allows for targeted delivery and controlled release of therapeutic agents. Studies have shown that pyrene derivatives can enhance the solubility and bioavailability of poorly soluble drugs .

Enantioselective Inclusion Complexes

Research has demonstrated that this compound salts can form inclusion complexes with α-amino acids using cyclodextrins. This enantioselective interaction is significant for developing chiral drug delivery systems and improving the efficacy of pharmaceuticals .

Summary Table of Key Findings

Mecanismo De Acción

The mechanism of action of 1-pyrenesulfonate is primarily based on its ability to interact with other molecules through its sulfonate group. This interaction can lead to the formation of complexes or aggregates, which can be studied using various spectroscopic techniques. The compound’s fluorescent properties are often exploited to monitor these interactions and to study the behavior of the compound in different environments .

Comparación Con Compuestos Similares

Pyrene-1-sulfonate can be compared with other similar compounds, such as:

1-Pyrenebutyrate: Similar in structure but with a butyrate group instead of a sulfonate group.

1-Pyrenecarboxylate: Contains a carboxylate group instead of a sulfonate group.

1-Pyrenesulfonic acid: The acid form of 1-pyrenesulfonate. These compounds share similar fluorescent properties but differ in their chemical reactivity and applications.

Propiedades

Fórmula molecular |

C16H9O3S- |

|---|---|

Peso molecular |

281.3 g/mol |

Nombre IUPAC |

pyrene-1-sulfonate |

InChI |

InChI=1S/C16H10O3S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19)/p-1 |

Clave InChI |

DLOBKMWCBFOUHP-UHFFFAOYSA-M |

SMILES canónico |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-] |

Sinónimos |

1-pyrenesulfonate 1-pyrenesulfonic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.